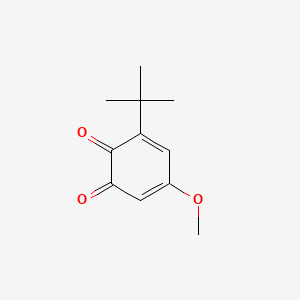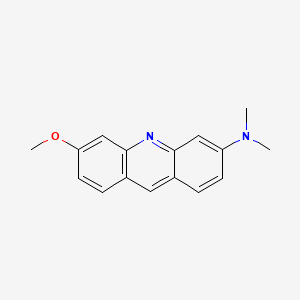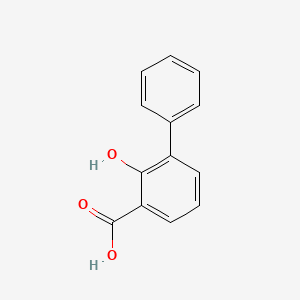
3-苯基水杨酸
描述
Synthesis Analysis
The synthesis of 3-Phenylsalicylic acid and its derivatives can be achieved through various chemical pathways. One common method involves the reaction of salicylic acid with phenyl functionalities, which can be further modified to form complexes with metal ions such as Eu3+ and Ni2+. The formation of these complexes often involves the use of additional ligands like 1,10-phenanthroline to stabilize the metal center and modify the electronic and structural properties of the resultant compounds (Wu Hui, 2002), (T. Koksharova et al., 2018).
Molecular Structure Analysis
The molecular structure of 3-Phenylsalicylic acid derivatives, especially when coordinated with metals, showcases a variety of coordination modes. These structures are often elucidated using techniques like X-ray diffraction analysis, which reveals the geometry around the metal center and the nature of bonding between the metal and the ligands. The coordination can range from bidentate to more complex bridging modes, significantly influencing the physical and chemical properties of the complexes (V. Stavila et al., 2007).
Chemical Reactions and Properties
3-Phenylsalicylic acid and its derivatives undergo various chemical reactions, leading to the formation of complexes with distinct properties. These reactions include coordination with metal ions, forming ternary complexes, and modifications through reactions like etherification, esterification, and more. Such reactions not only expand the library of 3-Phenylsalicylic acid-based compounds but also enable the fine-tuning of their properties for specific applications (Cunjin Xu et al., 2005), (D. Tasheva, S. Zareva, 2014).
Physical Properties Analysis
The physical properties of 3-Phenylsalicylic acid and its complexes, such as solubility, melting point, and crystal structure, are crucial for their practical applications. These properties are often determined through experimental studies, including thermogravimetry, differential thermal analysis, and spectroscopic methods. Understanding these properties is essential for the design and development of materials and compounds with desired functionalities (M. Chakravarty et al., 2012).
Chemical Properties Analysis
The chemical properties of 3-Phenylsalicylic acid derivatives, particularly their reactivity, electronic structure, and interaction with various chemical agents, are of significant interest. These properties are often studied using spectroscopic methods, electrochemical analyses, and theoretical calculations to understand the behavior of these compounds in different chemical environments. Such analyses help in identifying potential applications of these compounds in catalysis, material science, and other fields (Yu Yan, 2011), (S. Quintal et al., 2006).
科学研究应用
医药
3-苯基水杨酸: 因其与水杨酸的结构相似性而被探索其潜在的药用价值,水杨酸以其抗炎和镇痛特性而闻名 {svg_1}. 虽然它不像水杨酸那样广泛使用,但它可能在开发新的治疗剂或作为药理学研究中的生化工具方面具有潜力 {svg_2}.
农业
在农业中,3-苯基水杨酸 可以研究其在植物生长和胁迫响应中的作用。 水杨酸是一种相关化合物,已知它可以增强植物抵御病原体和环境胁迫的防御机制 {svg_3} {svg_4}. 对 3-苯基水杨酸的研究可以为其在提高作物抗逆性方面的应用提供见解。
材料科学
该化合物的特性可用于材料科学,特别是在合成具有特定特性的新型有机化合物方面。 其苯环结构可以作为构建块来创建具有独特物理性质的新聚合物或涂层 {svg_5}.
工业应用
3-苯基水杨酸: 可能会作为合成更复杂化学实体的中间体。 其创建具有工业应用(例如染料、香料或特种化学品)的衍生物的潜力是一个令人感兴趣的领域 {svg_6}.
环境影响
3-苯基水杨酸 及其衍生物的环境影响是另一个重要的研究领域。 研究可以集中在其生物降解性、对水生生物的潜在毒性和长期环境影响 {svg_7}.
分析化学
在分析化学中,3-苯基水杨酸 可用作各种化学分析中的标准品或试剂。 其明确的结构和特性使其适合用于校准仪器或作为色谱中的参考化合物 {svg_8}.
生物化学研究
生物化学研究可以探索3-苯基水杨酸在细胞过程中的作用。 它可用于研究酶动力学、受体-配体相互作用,或作为探针来了解与水杨酸相似的生化途径 {svg_9}.
药理学
最后,在药理学中,可以研究3-苯基水杨酸的药代动力学、代谢和潜在的治疗作用。 它对药物疗效和安全性特征的影响对于开发新药具有重要意义 {svg_10}.
作用机制
Target of Action
It is structurally similar to salicylic acid and phenyl salicylate, which are known to inhibit the activity of the enzyme cyclooxygenase (cox) . COX is responsible for the formation of prostaglandins, substances which cause inflammation, swelling, pain, and fever .
Mode of Action
Salicylic acid and phenyl salicylate irreversibly inhibit COX-1 and COX-2, decreasing the conversion of arachidonic acid to precursors of prostaglandins and thromboxanes . This results in analgesic and anti-inflammatory activity .
Biochemical Pathways
Salicylic acid, a structurally similar compound, is synthesized in plants via two pathways: the isochorismate synthase (ics) pathway and the phenylalanine ammonia-lyase (pal) pathway . Both pathways start in plastids from chorismate and vary between plant species .
Pharmacokinetics
For instance, salicylic acid forms salicyl phenolic glucuronide and salicyluric acid, which are easily saturated at low salicylic acid concentrations .
Result of Action
Based on the effects of salicylic acid and phenyl salicylate, we can infer that 3-phenylsalicylic acid may have analgesic and anti-inflammatory effects due to its potential inhibition of cox enzymes .
属性
IUPAC Name |
2-hydroxy-3-phenylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-12-10(9-5-2-1-3-6-9)7-4-8-11(12)13(15)16/h1-8,14H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWUEJOPKFYFQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059787 | |
| Record name | 3-Phenylsalicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
304-06-3 | |
| Record name | 2-Hydroxy[1,1′-biphenyl]-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=304-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenylsalicylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000304063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phenylsalicylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109101 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Phenylsalicylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1886 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [1,1'-Biphenyl]-3-carboxylic acid, 2-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Phenylsalicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenylsalicylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.591 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-PHENYLSALICYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3327W9W36P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular structure of 3-phenylsalicylic acid and how does it form dimers?
A1: 3-Phenylsalicylic acid (also known as 2-hydroxybiphenyl-3-carboxylic acid) has the molecular formula C13H10O3 [, ]. Its structure consists of a salicylic acid core with a phenyl group attached at the 3-position. Similar to salicylic acid, 3-phenylsalicylic acid forms cyclic dimers through intermolecular hydrogen bonding involving the carboxylic acid groups [, ]. This dimerization is a common feature in carboxylic acids.
Q2: How does the reactivity of 3-phenylsalicylic acid compare to other benzoic acid derivatives?
A2: While the provided research doesn't directly investigate the reactivity of 3-phenylsalicylic acid, one study shows that its close analog, 5-chloro-3-phenylsalicylic acid, undergoes exhaustive C-methylation when reacted with excess trimethylaluminium at elevated temperatures []. This reaction transforms the carboxylic acid group into a tert-butyl group, yielding the corresponding tert-butylbenzene derivative. This reactivity suggests that 3-phenylsalicylic acid may also undergo similar transformations under appropriate reaction conditions. Further research is needed to confirm this and explore other potential reactions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





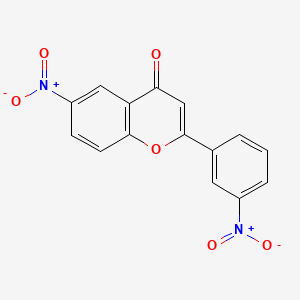

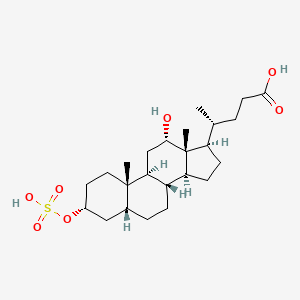
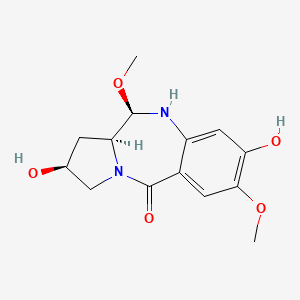

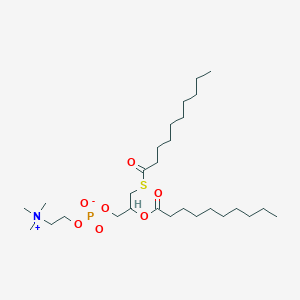

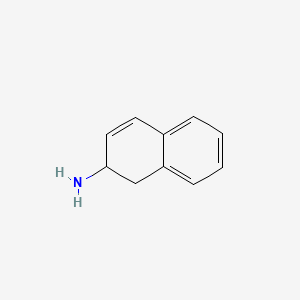
![(2S)-N-[2-[(2-aminoacetyl)amino]acetyl]-3-(4-hydroxyphenyl)-2-(methylamino)propanamide](/img/structure/B1197854.png)
